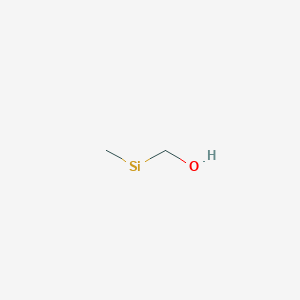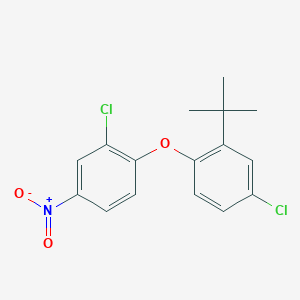
Acetic acid;tetratriacontan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;tetratriacontan-1-ol is a compound formed by the esterification of acetic acid and tetratriacontan-1-ol Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its role in vinegar Tetratriacontan-1-ol is a long-chain alcohol with 34 carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The esterification of acetic acid and tetratriacontan-1-ol can be achieved through a reaction where acetic acid reacts with tetratriacontan-1-ol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion. The general reaction is as follows:
CH3COOH+C34H70OH→CH3COOC34H69+H2O
Industrial Production Methods
In an industrial setting, the production of acetic acid;tetratriacontan-1-ol involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to promote the reaction, and the resulting ester is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;tetratriacontan-1-ol can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into acetic acid and tetratriacontan-1-ol in the presence of a strong acid or base.
Oxidation: The long alkyl chain of tetratriacontan-1-ol can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
Hydrolysis: Acetic acid and tetratriacontan-1-ol.
Oxidation: Acetic acid and tetratriacontanoic acid.
Reduction: Acetic acid and tetratriacontan-1-ol.
Applications De Recherche Scientifique
Acetic acid;tetratriacontan-1-ol has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological membranes due to the long alkyl chain of tetratriacontan-1-ol.
Medicine: Explored for its potential use in drug delivery systems, where the ester linkage can be hydrolyzed to release active compounds.
Industry: Utilized in the production of specialty chemicals and as a component in lubricants and surfactants.
Mécanisme D'action
The mechanism of action of acetic acid;tetratriacontan-1-ol involves the hydrolysis of the ester bond to release acetic acid and tetratriacontan-1-ol. The acetic acid can act as a weak acid, participating in various biochemical pathways, while tetratriacontan-1-ol can integrate into lipid bilayers, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid;hexadecan-1-ol: An ester formed from acetic acid and hexadecan-1-ol, with a shorter alkyl chain.
Acetic acid;octadecan-1-ol: An ester formed from acetic acid and octadecan-1-ol, also with a shorter alkyl chain.
Uniqueness
Acetic acid;tetratriacontan-1-ol is unique due to the exceptionally long alkyl chain of tetratriacontan-1-ol, which imparts distinct physical and chemical properties. This long chain can influence the compound’s solubility, melting point, and interaction with biological membranes, making it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
103215-66-3 |
|---|---|
Formule moléculaire |
C36H74O3 |
Poids moléculaire |
555.0 g/mol |
Nom IUPAC |
acetic acid;tetratriacontan-1-ol |
InChI |
InChI=1S/C34H70O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35;1-2(3)4/h35H,2-34H2,1H3;1H3,(H,3,4) |
Clé InChI |
BRNFYGCKMGSIJE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


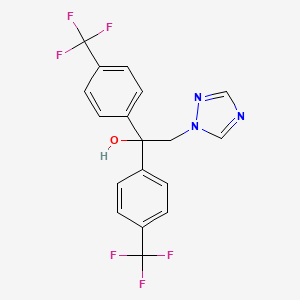
![8-[(Oxan-2-yl)oxy]octane-1-thiol](/img/structure/B14324854.png)
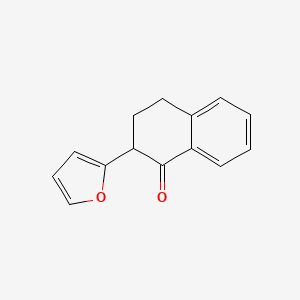
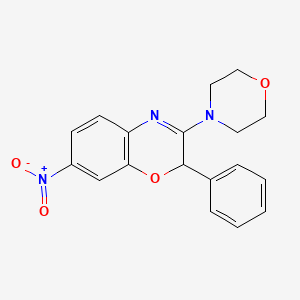
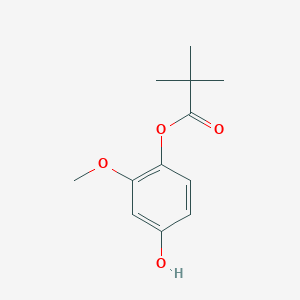
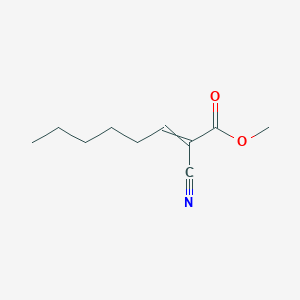

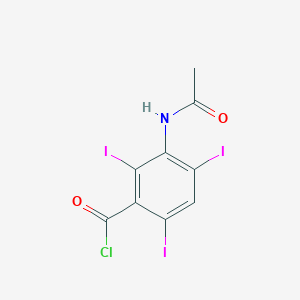
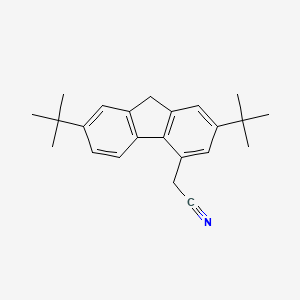
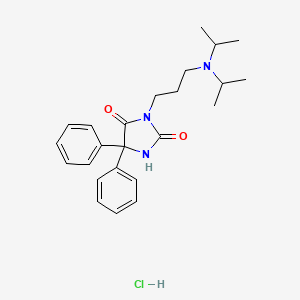
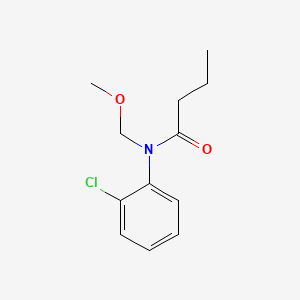
![8-Hydroxy-3-methoxy-11-oxo-1,6-dipropyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14324942.png)
